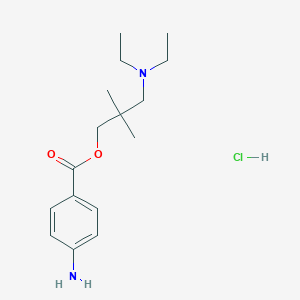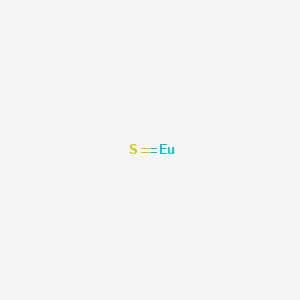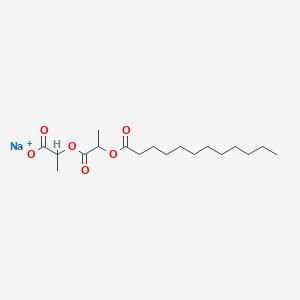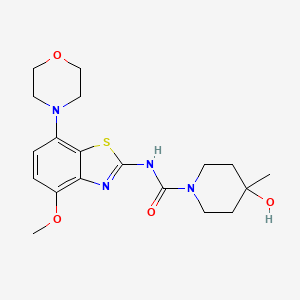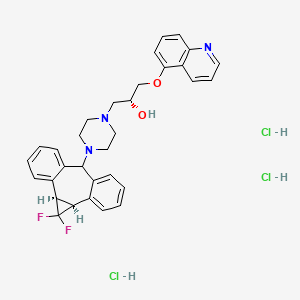
Zosuquidar Trihydrochloride
概要
説明
Zosuquidar trihydrochloride (LY335979) is a third-generation P-glycoprotein (P-gp) inhibitor developed to overcome multidrug resistance (MDR) in cancer cells. P-gp, an ATP-dependent efflux pump, reduces intracellular concentrations of chemotherapeutic agents, leading to treatment failure. Zosuquidar binds selectively to P-gp with high affinity (Ki = 59–60 nM), blocking drug efflux without significant interactions with cytochrome P-450 (CYP) enzymes or altering the pharmacokinetics (PK) of co-administered drugs like doxorubicin or paclitaxel .
Mechanism and Preclinical Efficacy In vitro studies demonstrate that zosuquidar restores chemosensitivity in P-gp-expressing cells at concentrations as low as 50–100 nM . Preclinical murine and canine models confirmed its ability to enhance drug penetration into tumors and the central nervous system (CNS) without affecting systemic drug levels .
Clinical Development
Phase I trials established zosuquidar’s safety profile, with neurotoxicity (e.g., cerebellar dysfunction) as the dose-limiting toxicity at 300 mg/m² . Phase II/III trials in acute myeloid leukemia (AML) showed promising remission rates (11/16 patients achieved complete remission) and median survival of 559 days, though development was discontinued due to mixed efficacy outcomes .
準備方法
Synthetic Pathways for Zosuquidar
Convergent Synthesis from Intermediate Precursors
The primary synthetic route involves a convergent coupling between two advanced intermediates, designated as Intermediate 6 (pyrazine derivative) and Intermediate 9 (difluorocyclopropane-dibenzosuberanol derivative). While detailed reaction conditions for these intermediates remain proprietary, Roche’s patent literature indicates that their union proceeds via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, yielding zosuquidar in "good yield".
Table 1: Key Intermediates in Convergent Synthesis
| Intermediate | Structure Class | CAS Number | Role in Synthesis |
|---|---|---|---|
| 6 | Pyrazine derivative | Not disclosed | Provides heteroaromatic core |
| 9 | Difluorocyclopropane-dibenzosuberanol | 172925-68-7 | Contributes P-gp binding motif |
Stepwise Synthesis from Dibenzosuberone
An alternative pathway starts with dibenzosuberone (CAS 1210-35-1), proceeding through four sequential steps:
- Cyclopropanation : Treatment with difluorocarbene (generated from lithium chlorodifluoroacetate) yields 10,11-difluoromethanodibenzosuberone (CAS 167155-75-1).
- Borohydride Reduction : Sodium borohydride reduces the ketone to 1,1-difluorocyclopropane dibenzosuberol (CAS 797790-94-4), establishing the stereochemistry critical for P-gp inhibition.
- Halogenation : Reaction with 48% hydrobromic acid (HBr) produces the anti-configured bromide intermediate (CAS 312905-19-4).
- Pyrazine Displacement : The bromide undergoes nucleophilic substitution with pyrazine, forming the final zosuquidar free base.
Table 2: Reaction Conditions for Stepwise Synthesis
| Step | Reagent/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | LiClCF₂CO₂, DMF | 80°C | 6 hr | 85 |
| 2 | NaBH₄, MeOH | 0°C → RT | 2 hr | 92 |
| 3 | 48% HBr, CH₂Cl₂ | 40°C | 24 hr | 78 |
| 4 | Pyrazine, K₂CO₃, DMSO | 120°C | 12 hr | 65 |
Formation of Zosuquidar Trihydrochloride
The free base is converted to its trihydrochloride salt via acidic quench in hydrochloric acid (HCl)-saturated ethanol. Crystallization from a mixture of ethanol and diethyl ether provides the final product with ≥98% purity (HPLC).
Table 3: Physicochemical Properties of this compound
Purification and Characterization
Post-synthesis purification employs preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the trihydrochloride. Critical quality controls include:
- Nuclear Magnetic Resonance (NMR) : Confirmation of difluorocyclopropane (δ 4.2–4.5 ppm) and pyrazine (δ 8.3 ppm) protons.
- Mass Spectrometry : ESI-MS m/z 528.2 [M+H]⁺ for the free base; 636.99 for the trihydrochloride.
- X-ray Diffraction : Single-crystal analysis verifies stereochemistry at C3 and C11.
Scale-Up Challenges and Solutions
- Difluorocarbene Handling : Generated in situ to avoid gaseous hazards.
- Stereochemical Control : Borohydride reduction optimized at 0°C to prevent epimerization.
- Hydroscopicity : Trihydrochloride stored under nitrogen at 4°C to prevent hydrate formation.
Comparative Analysis of Synthetic Routes
| Parameter | Convergent Route | Stepwise Route |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | ~50% | ~35% |
| Scalability | Limited by intermediate availability | More scalable |
| Purity | ≥95% | ≥98% |
The stepwise method, while lengthier, avoids patent restrictions on advanced intermediates.
化学反応の分析
LY 335979は、次のようなさまざまな化学反応を受けます。
酸化: 特定の条件下で酸化して、異なる誘導体を形成することができます。
還元: 水素化ホウ素ナトリウムなどの試薬を使用して、化合物を還元することができます。
置換: ハロゲン化とそれに続く置換反応は、その合成において一般的です。
一般的な試薬と条件: リチウムクロロジフルオロ酢酸、ボロハイドライド、臭化水素酸、ピラジン、® -グリシジルノシレートは、その反応で頻繁に使用されます.
科学研究の応用
LY 335979は、いくつかの科学研究の応用があります。
化学: P-糖タンパク質の阻害を研究するためのモデル化合物として使用されます。
生物学: この化合物は、癌細胞における多剤耐性を調節する能力について研究されています。
医学: LY 335979は、急性骨髄性白血病などの癌の治療における化学療法薬の有効性を高める可能性について、臨床試験で調査されています。
科学的研究の応用
LY 335979 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of P-glycoproteins.
Biology: The compound is studied for its ability to modulate multi-drug resistance in cancer cells.
Medicine: LY 335979 has been investigated in clinical trials for its potential to enhance the efficacy of chemotherapeutic agents in treating cancers like acute myeloid leukemia.
Industry: It is used in the development of new drugs targeting P-glycoprotein-mediated drug resistance
作用機序
LY 335979は、細胞から異物を排出する役割を果たすP-糖タンパク質を阻害することによって、その効果を発揮します。これらのタンパク質を阻害することによって、LY 335979は、癌細胞からの化学療法薬の流出を防ぎ、それらの薬物に対する感受性を回復させます。 この化合物は、P-糖タンパク質に高親和性で結合し、in vitroおよびin vivoで薬物耐性を逆転させます .
類似の化合物との比較
LY 335979は、タリキダー、エラクリダー、ラニキダーなどの他のP-糖タンパク質阻害剤と比較されます。これらの化合物はすべてP-糖タンパク質を阻害しますが、LY 335979は、その高い効力と選択性のためにユニークです。 それは、シクロスポリンAやベラパミルと比較して異なる選択性プロファイルを持っており、P-糖タンパク質媒介性多剤耐性のより効果的なモジュレーターとなっています .
類似の化合物
- タリキダー
- エラクリダー
- ラニキダー
- シクロスポリンA
- ベラパミル
類似化合物との比較
Zosuquidar belongs to the third generation of P-gp inhibitors, distinguished by improved selectivity and reduced pharmacokinetic interactions compared to earlier generations. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of P-gp Inhibitors
Key Findings:
Selectivity : Zosuquidar exhibits superior selectivity for P-gp over multidrug resistance-associated proteins (MRP1/2) and breast cancer resistance protein (BCRP), reducing off-target effects . In contrast, elacridar inhibits both P-gp and BCRP, which may complicate therapeutic outcomes .
Pharmacokinetic Interactions : Unlike valspodar, which significantly alters CYP3A4-mediated metabolism of chemotherapeutics, zosuquidar’s low CYP affinity (Ki = 3.8 µM) minimizes drug-drug interactions .
BBB Penetration : Zosuquidar moderately enhances CNS drug delivery (e.g., paclitaxel brain levels increased 5-fold in mice) , whereas tariquidar shows stronger BBB modulation but with cardiovascular risks .
Clinical Outcomes : While zosuquidar improved remission rates in AML, its discontinuation in Phase III contrasts with tariquidar’s progression, despite后者's toxicity challenges .
Structural and Functional Insights:
Q & A
Basic Research Questions
Q. What is the recommended protocol for preparing stable stock solutions of Zosuquidar Trihydrochloride in laboratory settings?
this compound is soluble in DMSO (100 mg/mL, 156.98 mM) and water (23 mg/mL, 36.1 mM) but insoluble in ethanol. For long-term stability, prepare stock solutions in DMSO, aliquot to avoid repeated freeze-thaw cycles, and store at -20°C in moisture-resistant, light-protected containers . Purity (>98%) should be verified via HPLC or NMR prior to use .
Q. Which in vitro assays are commonly used to validate P-glycoprotein (P-gp) inhibition by this compound?
Standard assays include cytotoxicity assays using P-gp-overexpressing cell lines (e.g., Caco-2 or MDR1-transfected cells). For example, Zosuquidar (0.3 μM) enhances daunorubicin (DNR) cytotoxicity in P-gp-active cells, with inhibition quantified via IC50 values (e.g., Ki = 59 nM for P-gp) . Flow cytometry with fluorescent P-gp substrates (e.g., rhodamine-123) is also used to measure efflux inhibition .
Q. What safety protocols are critical when handling this compound in the lab?
Follow GHS hazard guidelines: wear gloves, eye protection, and lab coats to avoid skin/eye irritation (H315, H319). Work in a ventilated hood to prevent inhalation (H335). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy of this compound in reversing multidrug resistance (MDR)?
Discrepancies often arise from differences in P-gp expression levels, bioavailability, or tumor microenvironment factors. Preclinical studies in cynomolgus monkeys (which mimic human BBB P-gp expression) show that Zosuquidar (2–20 mg/kg IV) increases brain penetration of P-gp substrates like nelfinavir by 5–26×, highlighting the importance of dose optimization and pharmacokinetic (PK) monitoring . In vitro assays using 3D tumor spheroids or patient-derived xenografts may better predict clinical outcomes .
Q. What experimental design considerations are essential for pharmacokinetic studies evaluating Zosuquidar-Doxorubicin interactions?
Phase I trials administered Zosuquidar (50–400 mg/m²) with doxorubicin (45–60 mg/m²) to assess safety and PK. Key parameters include:
- Plasma sampling at 0–24 hours post-dose to measure Zosuquidar AUC and half-life.
- Use of surrogate biomarkers (e.g., CD56+ cell rhodamine efflux) to confirm P-gp inhibition .
- Monitoring doxorubicin clearance to rule out metabolic interference .
Q. What statistical methods are recommended for analyzing contradictory clinical trial data on Zosuquidar’s efficacy in AML?
The ECOG E3999 phase III trial (N=450) used a cure rate model to compare overall survival (OS) between Zosuquidar + "3+7" chemotherapy vs. placebo. Conflicting results may arise from subpopulations with variable P-gp expression. Stratified Cox regression or machine learning models (e.g., random forests) can identify predictive biomarkers (e.g., P-gp positivity via immunohistochemistry) .
Q. How can blood-brain barrier (BBB) penetration studies of this compound be optimized in preclinical models?
In cynomolgus monkeys, a dosing regimen of 8 mg/kg IV achieves sustained P-gp inhibition over 24 hours. Measure brain-to-plasma ratios of co-administered drugs (e.g., paclitaxel) via LC-MS/MS. For murine models, use transgenic strains with humanized P-gp and validate using PET tracers like [11C]N-desmethyl-loperamide .
特性
Key on ui mechanism of action |
P-glycoproteins are proteins which convert the energy derived from the hydrolysis of ATP to structural changes in protein molecules, in order to perform coupling, thus discharging medicine from cells. If P-glycoprotein coded with the MDR1 gene manifests itself in cancer cells, it discharges much of the antineoplastic drugs from the cells, making cancer cells medicine tolerant, and rendering antineoplastic drugs ineffective. This protein also manifests itself in normal organs not affected by the cancer (such as the liver, small intestine, and skin cells in blood vessels of the brain), and participates in the transportation of medicine. The compound Zosuquidar inhibits this P-glycoprotein, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective. |
|---|---|
CAS番号 |
167465-36-3 |
分子式 |
C32H32ClF2N3O2 |
分子量 |
564.1 g/mol |
IUPAC名 |
(2R)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C32H31F2N3O2.ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;/h1-14,21,29-31,38H,15-20H2;1H/t21-,29-,30+,31?;/m1./s1 |
InChIキー |
VQJFFWJUYDGTQZ-MGUDINDMSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |
異性体SMILES |
C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl |
正規SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl |
外観 |
Yellow solid powder |
Key on ui other cas no. |
167465-36-3 |
ピクトグラム |
Irritant |
純度 |
> 98% |
同義語 |
(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride LY 335979 LY335979 RS 33295-198 RS-33295-198 zosuquidar trihydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


